Dehydroabietal

概要

説明

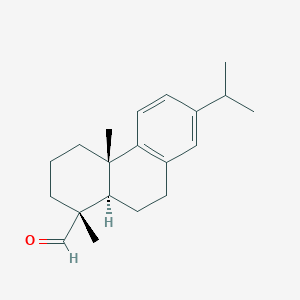

Dehydroabietal is a naturally occurring diterpenoid resin acid, primarily found in the oleoresin of coniferous trees It belongs to the abietane-type diterpenoids, which are known for their tricyclic structure

作用機序

Target of Action

The primary targets of Dehydroabietal are the autonomous pathway genes FLOWERING LOCUS D (FLD) , RELATIVE OF EARLY FLOWERING 6 (REF6) , and FVE . These genes play a crucial role in the transition from the vegetative phase to reproductive development in Arabidopsis thaliana .

Mode of Action

This compound or a this compound-derived product, through an unknown mechanism, up-regulates FLD, REF6, and FVE transcript accumulation . This leads to the repression of FLOWERING LOCUS C (FLC) expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .

Biochemical Pathways

This compound affects the autonomous pathway, which is involved in the regulation of flowering time and systemic acquired resistance (SAR) in plants . The SAR is an inducible defense mechanism that is also activated by this compound .

Result of Action

The action of this compound fosters the transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time . It also activates the systemic acquired resistance (SAR), an inducible defense mechanism .

生化学分析

Biochemical Properties

Dehydroabietal fosters transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time . It interacts with autonomous pathway genes FLOWERING LOCUS D (FLD), RELATIVE OF EARLY FLOWERING 6 (REF6), and FVE . These interactions lead to the repression of FLOWERING LOCUS C (FLC), a negative regulator of the key floral integrator FLOWERING LOCUS T (FT) .

Cellular Effects

This compound influences cell function by promoting flowering time and activating systemic acquired resistance (SAR), an inducible defense mechanism . It up-regulates FLD, REF6, and FVE transcript accumulation, leading to repression of FLC expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It up-regulates FLD, REF6, and FVE transcript accumulation, leading to repression of FLC expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .

Temporal Effects in Laboratory Settings

It is known that it fosters transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time .

Metabolic Pathways

It is known to interact with autonomous pathway genes FLD, REF6, and FVE .

準備方法

Synthetic Routes and Reaction Conditions: Dehydroabietal can be synthesized through the oxidation of abietic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. The reaction is carried out in an organic solvent, such as acetone or dichloromethane, at a specific temperature to ensure the selective oxidation of abietic acid to this compound.

Industrial Production Methods: In an industrial setting, this compound is often obtained as a by-product during the processing of pine resin. The resin is subjected to distillation and chemical treatments to isolate various diterpenoid acids, including this compound. The large-scale production involves optimizing reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions: Dehydroabietal undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to produce dehydroabietic acid. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction of this compound can yield dihydroabietal. This reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetone at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Halogenation using bromine in dichloromethane.

Major Products:

Oxidation: Dehydroabietic acid.

Reduction: Dihydroabietal.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Chemistry: Dehydroabietal serves as a precursor for the synthesis of various bioactive compounds. Its unique structure makes it a valuable starting material for chemical modifications.

Biology: this compound has been shown to possess antimicrobial and anti-inflammatory properties. It is being investigated for its potential use in developing new antibiotics and anti-inflammatory drugs.

Medicine: Research has indicated that this compound and its derivatives exhibit anticancer activity. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis.

Industry: this compound is used in the production of adhesives, varnishes, and coatings due to its resinous nature. It also finds applications in the synthesis of fragrances and flavoring agents.

類似化合物との比較

Abietic Acid: A precursor to dehydroabietal, known for its use in the production of varnishes and adhesives.

Dehydroabietic Acid: An oxidized form of this compound with potential anticancer and antimicrobial properties.

Dihydroabietal: A reduced form of this compound, studied for its anti-inflammatory and antimicrobial activities.

生物活性

Dehydroabietal, a derivative of dehydroabietic acid, is a naturally occurring abietane-type diterpenoid with a variety of biological activities. This article explores its biological properties, including antimicrobial, anticancer, and insecticidal activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic framework with multiple functional groups, particularly a double bond between carbon atoms at positions 8 and 11. Its molecular formula is .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Notable findings include:

- Antibacterial Activity : Studies have shown that this compound has potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values reported are as low as 2 μg/mL for S. aureus .

- Antifungal Activity : It also demonstrates antifungal properties against fungi like Candida albicans and Cryptococcus neoformans, with effective concentrations indicating low hemolytic capacity .

- Biofilm Inhibition : this compound has been shown to inhibit biofilm formation in S. aureus, achieving significant reductions in viability and biomass at micromolar concentrations .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 | |

| Bacillus subtilis | 4 | |

| Candida albicans | Not specified | |

| Cryptococcus neoformans | Not specified |

Anticancer Activity

Research indicates that this compound possesses anticancer properties. Specific studies have shown its efficacy in inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The IC50 values for this compound derivatives range from 0.7 to 1.2 μM, demonstrating significant anti-proliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 16.1 μM) .

Insecticidal Activity

This compound also exhibits insecticidal properties:

- Insecticidal Effects : It has been reported to have remarkable insecticidal activity against pests like the diamondback moth (Plutella xylostella), with lethal concentrations (LC50) around 0.222–0.224 μg/mL .

- Antifeedant Activity : The compound shows antifeedant effects on larvae of various pest species, contributing to its potential use in agricultural applications .

Ecotoxicological Considerations

While this compound shows promising biological activities, its ecotoxicological effects have also been studied. For instance, a study on the freshwater crustacean Daphnia magna indicated that this compound has an acute toxicity level (EC50) of approximately 7.48 mg/L, with minimal impact on reproduction at lower concentrations . This suggests that while it may be effective against pests and pathogens, careful consideration is needed regarding its environmental impact.

Table 2: Toxicity Data for this compound

Case Studies and Applications

Recent case studies have highlighted the practical applications of this compound in both medical and agricultural fields:

- Medical Applications : Research has explored the use of this compound derivatives in developing new antibacterial agents that can combat antibiotic-resistant strains of bacteria. For example, formulations incorporating this compound showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Agricultural Use : Its insecticidal properties make it a candidate for natural pesticide development, potentially offering an eco-friendly alternative to synthetic pesticides.

特性

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLCHPWRGSDZKL-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880715 | |

| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-88-2 | |

| Record name | Dehydroabietal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。